REACTION_CXSMILES
|
OS(O)(=O)=O.[C:6]([O:9][CH:10]=[CH2:11])(=O)[CH3:7].OCC[N:15]1[C:19](=[O:20])[C:18]([CH3:22])([CH3:21])[NH:17][C:16]1=[O:23]>C([O-])(=O)C.[Hg+]>[CH:10]([O:9][CH2:6][CH2:7][N:15]1[C:19](=[O:20])[C:18]([CH3:22])([CH3:21])[NH:17][C:16]1=[O:23])=[CH2:11] |f:3.4|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
Cu
|
Quantity
|
0.002 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Hg+]
|
Name
|
|
Quantity
|
41.4 g
|
Type
|
reactant
|
Smiles
|
OCCN1C(NC(C1=O)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The same compound may also be obtained
|
Type
|
CUSTOM
|
Details
|
does not rise above -20°
|
Type
|
CUSTOM
|
Details
|
is kept at a temperature between -20° C. and -30° C., with slow stirring
|
Type
|
FILTRATION
|
Details
|
after 16 hours the undissolved alcohol (5.2 g) is filtered off
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
the solution is poured into ice water which
|
Type
|
CUSTOM
|
Details
|
resulting
|
Type
|
ADDITION
|
Details
|
after addition of the solution
|
Type
|
CUSTOM
|
Details
|
above, and finally the organic phase is separated from the aqueous phase
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OCCN1C(NC(C1=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.4 g | |
YIELD: PERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |